PR Toxin

Description

Structure

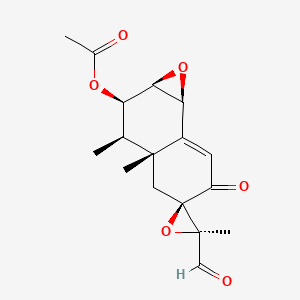

2D Structure

3D Structure

Properties

CAS No. |

56299-00-4 |

|---|---|

Molecular Formula |

C17H20O6 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

[(1aR,2R,3R,3'S,3aR,5R,7bS)-3'-formyl-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |

InChI |

InChI=1S/C17H20O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,7-8,12-14H,6H2,1-4H3/t8-,12+,13-,14+,15+,16+,17-/m0/s1 |

InChI Key |

GSPFUBNBRPVALJ-VIEAGMIOSA-N |

SMILES |

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)[C@@](O4)(C)C=O)OC(=O)C |

Canonical SMILES |

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |

Color/Form |

Brown, deep brown, yellowish green, and brown when produced by Penicillium roqueforti strain ATCC 6987, ATCC 6989, ATCC 09295, and ATC 10110, respectively, at 24 °C Crystals |

melting_point |

155-157 °C |

Other CAS No. |

56299-00-4 |

shelf_life |

Stable. |

solubility |

In water, 5.86X10+2 mg/L at 25 °C (est) |

Synonyms |

Penicillium roqueforti toxin PR Toxin PR-toxin |

vapor_pressure |

3.27X10-27 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

PR Toxin: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium roqueforti

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti. The document details the historical context of its discovery, optimized protocols for its production and purification, and key analytical data for its identification.

Introduction

Penicillium roqueforti is a ubiquitous fungus, famously used in the production of blue-veined cheeses. However, certain strains are capable of producing a variety of secondary metabolites, including the mycotoxin known as this compound. First partially characterized in 1973 from moldy corn, this compound has since been identified as one of the most acutely toxic metabolites produced by P. roqueforti.[1][2] Its toxic effects include damage to the liver and kidneys, potential carcinogenicity, and the inhibition of crucial cellular processes such as DNA replication, transcription, and protein synthesis.[1][3] The aldehyde functional group within the this compound molecule is critical for its biological activity.[1]

Due to its inherent instability, particularly in cheese, this compound can degrade into less toxic derivatives such as PR-imine, PR-amide, and PR acid.[3] This guide focuses on the foundational methods for producing and isolating the parent compound, this compound, for research and development purposes.

Data Presentation

Physicochemical and Toxicological Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀O₆ | [1] |

| IUPAC Name | (11S)-8,12-Dioxo-1β,2β:7,11-diepoxy-7α-eremophil-9-en-3β-yl acetate | [1] |

| Median Lethal Dose (LD₅₀) - Intraperitoneal (weanling rats) | 11 mg/kg | [1] |

| Median Lethal Dose (LD₅₀) - Oral (weanling rats) | 115 mg/kg | [1] |

| UV λmax (Ethanol) | 248 nm | [4] |

| Key IR Bands (CHCl₃) | 2945, 1735, 1720, 1620, 1460, 1435, 1380, 1245, 1035 cm⁻¹ | [4] |

Production Yields

| Strain/Condition | Average this compound Yield (mg/100 mL) | Reference |

| P. roqueforti isolates from interior of Cabrales cheese (YES broth) | 1.89 | [5] |

| P. roqueforti isolates from surface of Cabrales cheese (YES broth) | 1.64 | [5] |

Experimental Protocols

Production of this compound in Penicillium roqueforti Cultures

This protocol outlines the steps for culturing P. roqueforti under conditions optimized for this compound production.

Materials:

-

Penicillium roqueforti strain (e.g., NRRL 849)

-

Yeast Extract Sucrose (YES) Broth (2% yeast extract, 15% sucrose, pH 5.5)

-

Half-liter flasks

-

Sterile distilled water

-

Incubator

Procedure:

-

Media Preparation: Prepare YES broth and dispense 100 mL into each half-liter flask. Sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculum Preparation: Prepare a spore suspension of P. roqueforti in sterile distilled water to a concentration of 10⁶-10⁸ conidia/mL.

-

Inoculation: Inoculate each flask with the spore suspension.

-

Incubation: Incubate the flasks at 24°C for 14 days under stationary and dark conditions.[4][5] this compound production typically commences around day 9 and peaks around day 35.[4]

Extraction and Purification of this compound

This protocol details the extraction of this compound from the culture filtrate and its subsequent purification using column chromatography.[4]

Materials:

-

Culture filtrate from P. roqueforti

-

Chloroform (B151607) (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Benzol-acetate solvent (9:1 v/v)

-

Rotary evaporator

-

Chromatography column (e.g., 3 x 70 cm)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Extraction:

-

Filter the culture to separate the mycelium from the culture liquid.

-

Mix the culture liquid with five volumes of chloroform and shake vigorously to extract the this compound.

-

Collect the chloroform fractions and treat with anhydrous Na₂SO₄ to remove any residual water.

-

Filter to remove the Na₂SO₄ and evaporate the chloroform using a rotary evaporator to obtain a crude oily extract.[4]

-

-

Purification by Column Chromatography:

-

Dissolve the crude extract in a small volume of benzol-acetate (9:1).

-

Apply the dissolved extract to a silica gel column (3 x 70 cm) pre-equilibrated with the same solvent system.

-

Elute the column with the benzol-acetate (9:1) solvent at 5°C.[4]

-

Collect 10 mL fractions.

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) with the same eluent. This compound can be visualized under UV light (it exhibits blue fluorescence) or by staining with H₂SO₄ (appears yellow, turning brown upon heating).[4]

-

Combine the fractions containing this compound.

-

Evaporate the solvent in vacuo at 30-40°C to yield a glassy solid that may crystallize spontaneously.[4]

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general method for the quantitative analysis of this compound.

Instrumentation & Conditions:

-

Column: Cosmosil 10 SL column (25 cm x 4.6 mm).[6]

-

Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).[6]

-

Injection Volume: 20 µL.[6]

-

Quantification: Based on the peak area compared to a standard curve of purified this compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

Caption: Simplified biosynthetic pathway of this compound.

Cellular Targets of this compound

Caption: Key cellular processes inhibited by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wi.knaw.nl [wi.knaw.nl]

- 5. researchgate.net [researchgate.net]

- 6. Isolation, Purification, and Characterization of the PR Oxidase from Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

The Biosynthesis of PR Toxin: A Technical Guide for Researchers

An In-depth Examination of the Biochemical Pathway from Aristolochene (B1197444) in Penicillium roqueforti

This technical guide provides a comprehensive overview of the biosynthesis of PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti. The pathway commences with the cyclization of farnesyl diphosphate (B83284) to form the sesquiterpene aristolochene, which then undergoes a series of enzymatic modifications to yield the final toxic product. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, quantitative data, and experimental methodologies relevant to the study of this significant secondary metabolite.

The Biosynthetic Pathway from Farnesyl Diphosphate to this compound

The biosynthesis of this compound is a multi-step process initiated from the precursor farnesyl diphosphate (FPP), a central molecule in the isoprenoid pathway. The entire 17-carbon skeleton of this compound is derived from isopentenyl diphosphate and an acetyl group.[1] The key hydrocarbon intermediate is the 15-carbon sesquiterpene, aristolochene.[1][2]

The pathway can be summarized in the following key transformations:

-

Cyclization of Farnesyl Diphosphate (FPP) to Aristolochene: The initial and rate-limiting step is the cyclization of FPP to (+)-aristolochene, catalyzed by the enzyme aristolochene synthase.[3][4] This enzyme is encoded by the ari1 gene (also known as prx2).[1][2] The reaction involves a complex series of carbocation rearrangements.[4]

-

Oxidation of Aristolochene to Eremofortin B: Aristolochene undergoes a series of oxidation reactions to form eremofortin B. This process involves the introduction of an alcohol, a ketone, and an additional alkene, mediated by enzymes such as hydroxysterol oxidase and quinone oxidoreductase.[5] A P450 monooxygenase is responsible for the addition of a fused-epoxide oxygen to yield eremofortin B.[5]

-

Conversion of Eremofortin B to Eremofortin A: Eremofortin B is then converted to eremofortin A through the epoxidation of the isopropenyl sidechain by another P450 monooxygenase, followed by the addition of an acetyl group by an acetyltransferase.[5]

-

Oxidation of Eremofortin A to Eremofortin C: A short-chain oxidoreductase oxidizes a methyl group on the side-chain of eremofortin A to form eremofortin C, the primary alcohol analog of this compound.[5]

-

Final Oxidation to this compound: The final step in the pathway is the oxidation of the primary alcohol group of eremofortin C to an aldehyde, yielding the this compound.[2][5] This reaction is catalyzed by a short-chain alcohol dehydrogenase.[2][5]

The genes responsible for this biosynthetic pathway are organized in a cluster, often referred to as the this compound gene cluster, which includes the ari1 gene and several prx genes encoding the subsequent enzymatic activities.[6]

Diagram of the this compound Biosynthesis Pathway

Quantitative Data on this compound Production

The production of this compound by Penicillium roqueforti is highly variable and depends on the specific strain and culture conditions.

| Strain/Condition | This compound Production | Reference |

| P. roqueforti isolates from Cabrales blue cheese (interior) | Average of 1.89 mg/100 ml | [2] |

| P. roqueforti isolates from Cabrales blue cheese (surface) | Average of 1.64 mg/100 ml | [2] |

| P. roqueforti strains ATCC 6987, ATCC 6989, NRRL 849 in YES broth | Average of 41.73 mg/100 ml | [2] |

| P. roqueforti strains on rice at 15°C | 310-960 ppb | [3] |

| Gene silencing of prx1 to prx4 genes | 65-75% reduction | [6][7] |

| Gene silencing of ORF5, ORF6, and ORF8 | 20-40% reduction | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound biosynthesis pathway. While detailed, step-by-step protocols are often strain and laboratory-specific, the following outlines provide a solid foundation for experimental design.

Fungal Culture and Metabolite Extraction

Objective: To cultivate P. roqueforti and extract secondary metabolites for analysis.

General Protocol:

-

Culture: Inoculate P. roqueforti spores into a suitable liquid medium, such as Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose).[2] Incubate as stationary cultures in the dark at 24°C for 14 days.[2]

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate multiple times with an equal volume of a suitable organic solvent, such as chloroform (B151607) or ethyl acetate.[8]

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

Diagram of Fungal Culture and Extraction Workflow

Quantification of this compound and Intermediates by HPLC

Objective: To separate and quantify this compound and its precursors (eremofortins A, B, and C) using High-Performance Liquid Chromatography (HPLC).

General Protocol:

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

-

HPLC System:

-

Column: A silica (B1680970) gel column (e.g., Microporasil, 10 µm, 4 mm x 30 cm) is suitable for normal-phase separation.[8]

-

Mobile Phase: A non-polar mobile phase, such as chloroform, can be used for the separation of these compounds.[8]

-

Detection: UV detection at 254 nm is effective as this compound and eremofortins contain an α,β-unsaturated ketone chromophore.[8]

-

-

Quantification: Prepare standard curves for this compound and each eremofortin intermediate of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curves.

Analysis of Aristolochene by GC-MS

Objective: To identify and quantify the volatile sesquiterpene aristolochene using Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol:

-

Sample Preparation: For headspace analysis, fungal cultures can be grown in sealed vials. A solid-phase microextraction (SPME) fiber is exposed to the headspace to adsorb volatile compounds. Alternatively, a solvent extract can be prepared and injected.

-

GC-MS System:

-

GC Column: A non-polar column, such as one with a 5% phenyl methyl siloxane stationary phase, is typically used for terpene analysis.

-

Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C).

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification is achieved by comparing the mass spectrum of the analyte to a spectral library (e.g., NIST).

-

-

Quantification: An internal standard (e.g., a commercially available terpene not produced by the fungus) is added to the sample before extraction for accurate quantification.

Heterologous Expression and Purification of Aristolochene Synthase

Objective: To produce and purify recombinant aristolochene synthase for in vitro characterization.

General Protocol (based on the homologous enzyme from Aspergillus terreus): [2]

-

Cloning: Amplify the ari1 gene from P. roqueforti cDNA and clone it into an E. coli expression vector (e.g., pET vector).

-

Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

-

Purification:

-

Lyse the E. coli cells and clarify the lysate by centrifugation.

-

If the protein is tagged (e.g., with a His-tag), use affinity chromatography for purification.

-

Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

-

References

- 1. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. Aristolochene - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]

- 7. Validation of reference genes in Penicillium echinulatum to enable gene expression study using real-time quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

PR Toxin: A Comprehensive Technical Guide on its Chemical Structure, Functional Groups, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, a species widely used in the production of blue cheeses.[1] Despite its association with food production, this compound exhibits significant toxicity, warranting in-depth study for risk assessment and potential therapeutic applications of its derivatives. This technical guide provides a comprehensive overview of the chemical structure, key functional groups, and biological mechanisms of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Functional Groups

This compound is a bicyclic sesquiterpenoid belonging to the eremophilane (B1244597) class.[2][3] Its chemical formula is C₁₇H₂₀O₆.[4] The intricate structure of this compound contains several reactive functional groups that are critical to its biological activity.

Key Functional Groups:

-

Aldehyde Group (-CHO): Located at C-12, this group is paramount for the toxin's biological effects. Its removal leads to the inactivation of the compound.[3][5]

-

Acetoxy Group (CH₃COO-): An ester group that contributes to the overall chemical properties of the molecule.

-

α,β-Unsaturated Ketone: This reactive moiety is a common feature in many biologically active compounds and can participate in Michael additions with cellular nucleophiles.[3][5]

-

Two Epoxide Rings: These strained three-membered rings are highly reactive and can undergo ring-opening reactions with nucleophiles, such as amino acid residues in proteins and DNA bases. However, studies have shown that the removal of these epoxide groups does not significantly alter the toxin's activity, suggesting a lesser role in its primary toxic mechanism compared to the aldehyde group.[5]

The IUPAC name for this compound is [(1aR,2R,3R,3'S,3aR,5R,7bS)-3'-formyl-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate.[4]

Quantitative Toxicological and Inhibitory Data

The biological activity of this compound has been quantified through various toxicological and in vitro assays. The following tables summarize the key quantitative data available in the literature.

| Table 1: Acute Toxicity of this compound (LD₅₀) | |||

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Rat | Intraperitoneal (i.p.) | 11.6 | [2][3] |

| Rat | Intravenous (i.v.) | 8.2 | [2][3] |

| Rat | Oral (p.o.) | 115 | [2][3] |

| Mouse | Intraperitoneal (i.p.) | 5.8 | [2][3][6] |

| Table 2: In Vitro Inhibitory Activity of this compound (IC₅₀) | |||

| Target | Tissue/Cell Line | IC₅₀ | Reference |

| Mitochondrial HCO₃⁻-ATPase | Rat Brain | 12.7 µM | [4] |

| Mitochondrial HCO₃⁻-ATPase | Rat Heart | 9.2 µM | [4] |

| Mitochondrial HCO₃⁻-ATPase | Rat Kidney | 14.8 µM | [4] |

| Cytotoxicity | Human Caco-2 cells | >12.5 µM | |

| Cytotoxicity | Human THP-1 cells | 0.83 µM |

Biosynthesis of this compound

This compound is a secondary metabolite derived from the sesquiterpene aristolochene. The biosynthesis is a multi-step enzymatic process encoded by a gene cluster in Penicillium roqueforti.

Caption: Biosynthetic pathway of this compound from farnesyl diphosphate.

Mechanism of Action

This compound exerts its toxic effects through multiple mechanisms, primarily by inhibiting key cellular processes such as transcription and mitochondrial respiration.

Inhibition of Transcription

This compound impairs the transcriptional process in eukaryotic cells by directly inhibiting DNA-dependent RNA polymerases. It affects both RNA polymerase I and II, thereby disrupting the synthesis of ribosomal RNA and messenger RNA. This inhibition occurs without the need for metabolic activation of the toxin. The mechanism involves the impairment of both the initiation and elongation steps of transcription.[4][7]

Caption: Mechanism of transcription inhibition by this compound.

Mitochondrial Dysfunction

This compound also targets mitochondria, leading to impaired cellular respiration. It has been shown to inhibit the activity of mitochondrial HCO₃⁻-ATPase in a non-competitive and irreversible manner.[8] This disruption of mitochondrial function contributes to the overall cytotoxicity of the toxin.

Experimental Protocols

The following sections provide an overview of the methodologies for the isolation, purification, and key experimental assays related to this compound, based on available literature. These are intended as a guide and may require optimization.

Isolation and Purification of this compound from Penicillium roqueforti

1. Fungal Culture:

-

Strain: Penicillium roqueforti (e.g., NRRL 849).

-

Medium: A standard medium containing 2% yeast extract and 15% sucrose (B13894) at a pH of 5.5 is used for toxin production.

-

Inoculation and Incubation: Flasks containing the sterile medium are inoculated with a conidial suspension (10⁶-10⁸ conidia/mL) of P. roqueforti. The cultures are incubated as stationary cultures for 14 days at 24°C in the dark.

2. Extraction:

-

The culture filtrate is separated from the mycelium.

-

The filtrate is extracted multiple times with a suitable organic solvent, such as chloroform.

-

The organic phases are pooled and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is dissolved in a minimal amount of a suitable solvent system (e.g., benzene-ethyl acetate, 9:1 v/v).

-

The solution is applied to a silica (B1680970) gel column.

-

The column is eluted with the same solvent system.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.

-

Fractions containing pure this compound are pooled, and the solvent is evaporated to yield crystalline this compound.

4. Identification and Characterization:

-

The purified this compound is identified and characterized using standard analytical techniques, including:

-

Thin-Layer Chromatography (TLC): Comparison with a this compound standard.

-

Spectroscopy: UV, IR, and NMR spectroscopy to confirm the chemical structure.

-

Determination of Acute Toxicity (LD₅₀)

The following is a general protocol for determining the LD₅₀ of this compound in rodents, based on standard toxicological methods.

1. Animals:

-

Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice) of a specific weight range are used.

-

Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

2. Dose Preparation:

-

This compound is dissolved in a suitable vehicle (e.g., propylene (B89431) glycol or corn oil).

-

A range of doses is prepared based on preliminary range-finding studies.

3. Administration:

-

Animals are divided into groups (e.g., 5-10 animals per group).

-

A single dose of this compound is administered to each animal via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). A control group receives the vehicle only.

4. Observation:

-

Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-administration) and then daily for a total of 14 days.

-

Observations include changes in behavior, appearance, and physiological functions.

5. Data Analysis:

-

The number of mortalities in each dose group is recorded.

-

The LD₅₀ value and its confidence limits are calculated using a standard statistical method (e.g., Probit analysis).

In Vitro Inhibition of RNA Polymerase

This protocol outlines a general method for assessing the inhibitory effect of this compound on RNA polymerase activity.

1. Reagents and Buffers:

-

Purified RNA polymerase (e.g., from E. coli or isolated from eukaryotic cells).

-

DNA template (e.g., calf thymus DNA).

-

Ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [³H]-UTP).

-

Reaction buffer containing Tris-HCl, MgCl₂, KCl, and a reducing agent (e.g., DTT).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

-

The reaction mixture, containing the reaction buffer, DNA template, and RNA polymerase, is prepared.

-

This compound at various concentrations is added to the reaction mixtures. A control with the solvent alone is included.

-

The reaction is initiated by the addition of the ribonucleoside triphosphates.

-

The mixture is incubated at 37°C for a specific time (e.g., 10-30 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., trichloroacetic acid, TCA).

3. Measurement of RNA Synthesis:

-

The TCA-precipitated, radiolabeled RNA is collected on glass fiber filters.

-

The filters are washed to remove unincorporated nucleotides.

-

The radioactivity on the filters is measured using a scintillation counter.

-

The percentage of inhibition of RNA synthesis is calculated for each this compound concentration, and the IC₅₀ value is determined.

Mitochondrial ATPase Inhibition Assay

This protocol describes a general method to measure the inhibition of mitochondrial F₀F₁-ATPase activity by this compound.

1. Isolation of Mitochondria:

-

Mitochondria are isolated from fresh tissue (e.g., rat liver, heart, or brain) by differential centrifugation.

2. Reagents and Buffers:

-

Isolated mitochondria.

-

Assay buffer containing Tris-HCl, sucrose, and KCl.

-

Substrate: ATP.

-

Cofactors: MgCl₂.

-

This compound dissolved in a suitable solvent.

-

Reagents for phosphate (B84403) determination (e.g., molybdate-based colorimetric reagent).

3. Assay Procedure:

-

Mitochondria are pre-incubated with various concentrations of this compound in the assay buffer. A control with the solvent alone is included.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at a specific temperature (e.g., 30°C) for a defined time.

-

The reaction is terminated by the addition of a reagent that stops the enzyme activity (e.g., TCA).

4. Measurement of ATPase Activity:

-

The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured using a colorimetric method.

-

The absorbance is read at a specific wavelength (e.g., 660 nm).

-

The ATPase activity is calculated as the amount of Pi released per unit time per milligram of mitochondrial protein.

-

The percentage of inhibition is determined for each this compound concentration, and the IC₅₀ value is calculated.

Conclusion

This compound is a mycotoxin with a complex chemical structure and potent biological activities. Its toxicity is primarily attributed to the presence of a reactive aldehyde group, which is crucial for its ability to inhibit fundamental cellular processes such as transcription and mitochondrial respiration. The quantitative data on its toxicity and inhibitory effects highlight its potential as a hazardous food contaminant. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound and to explore the potential of its derivatives in various scientific and therapeutic contexts. A thorough understanding of its chemistry and biology is essential for developing strategies to mitigate its risks and to potentially harness its chemical scaffold for beneficial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Acute toxicity of this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, Purification, and Characterization of the PR Oxidase from Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. wi.knaw.nl [wi.knaw.nl]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Mechanism of Action of PR Toxin on RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR toxin, a mycotoxin produced by Penicillium roqueforti, exhibits a range of toxic effects, primarily through the inhibition of key cellular processes. A significant aspect of its cytotoxicity is its ability to impair transcription through the direct inhibition of RNA polymerase. This technical guide provides a comprehensive overview of the mechanism of action of this compound on RNA polymerase, synthesizing findings from foundational and subsequent research. It details the toxin's effects on both eukaryotic and prokaryotic RNA polymerases, its proposed chemical mechanism of action, and the specific stages of transcription that are inhibited. This document also presents available quantitative data on this compound's enzymatic inhibition and outlines relevant experimental methodologies.

Introduction

This compound is a sesquiterpenoid mycotoxin that has been the subject of toxicological studies due to its presence in certain food products and its potent biological activity. Its adverse effects, including hepatotoxicity and potential carcinogenicity, are linked to its ability to interfere with fundamental cellular processes such as DNA replication, protein synthesis, and transcription.[1][2] The inhibition of transcription, the process of synthesizing RNA from a DNA template, is a critical component of its mode of action. Understanding how this compound interacts with and inhibits RNA polymerase is crucial for a complete toxicological profile and for assessing its potential risks.

Mechanism of Action of this compound on RNA Polymerase

Direct Inhibition of RNA Polymerase

Early in vitro studies using RNA polymerase purified from E. coli demonstrated that this compound directly impairs the activity of the enzyme itself.[3][4] This indicates that the toxin does not require metabolic activation to exert its inhibitory effect on transcription.[3] The direct interaction with the polymerase machinery is a key feature of its mechanism.

Inhibition of Eukaryotic and Prokaryotic RNA Polymerases

This compound has been shown to inhibit both eukaryotic and prokaryotic RNA polymerases. In studies with rat liver cells, the two primary nuclear RNA polymerase systems, RNA polymerase A (also known as RNA polymerase I) and RNA polymerase B (RNA polymerase II), are both affected by the toxin.[3] Furthermore, this compound demonstrates significant inhibitory effects on the RNA polymerase of Escherichia coli.[2][5] This broad-spectrum activity suggests that the toxin targets a conserved feature or mechanism within the RNA polymerase enzymes across different domains of life.

Proposed Chemical Mechanism: Masking of Sulfhydryl Groups

Research suggests that the chemical mechanism of this compound's inhibitory action involves the modification of the RNA polymerase enzyme. Specifically, it is proposed that this compound inactivates RNA polymerase by masking essential sulfhydryl (SH) groups within the active center of the enzyme.[5] This interaction likely disrupts the catalytic activity or conformational integrity of the polymerase, leading to the cessation of transcription.

Inhibition of Both Initiation and Elongation Phases of Transcription

The inhibitory effect of this compound on the transcription process is comprehensive, affecting both the initiation and elongation of the polynucleotide chain.[3][4] This dual-phase inhibition indicates that the toxin interferes with the initial binding of the polymerase to the DNA template and the subsequent processive synthesis of the RNA molecule.

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Figure 1: Proposed mechanism of this compound action on RNA polymerase.

Quantitative Data on Enzymatic Inhibition

| Enzyme Target | Organism/Tissue | IC50 | Reference |

| DNA Polymerase α | Rat Liver | 5-6 µM | --INVALID-LINK-- |

| DNA Polymerase β | Rat Liver | > 6 µM | --INVALID-LINK-- |

| DNA Polymerase γ | Rat Liver | > 6 µM | --INVALID-LINK-- |

| Mitochondrial HCO3- ATPase | Rat Brain | 12.7 µM | --INVALID-LINK-- |

| Mitochondrial HCO3- ATPase | Rat Heart | 9.2 µM | --INVALID-LINK-- |

| Mitochondrial HCO3- ATPase | Rat Kidney | 14.8 µM | --INVALID-LINK-- |

Experimental Protocols

The following sections describe generalized methodologies for key experiments relevant to studying the effect of this compound on RNA polymerase. It is important to note that the precise protocols from the original foundational studies are not detailed in their publications in a manner that is reproducible by modern standards. Therefore, these represent standard, contemporary approaches.

Isolation of Rat Liver Nuclei for Eukaryotic RNA Polymerase Assays

A common method for obtaining a source of eukaryotic RNA polymerases for in vitro studies is the isolation of cell nuclei.

Figure 2: Workflow for the isolation of rat liver nuclei.

Protocol:

-

Mince fresh or frozen rat liver tissue on ice.

-

Homogenize the tissue in a cold isotonic sucrose buffer containing a buffering agent (e.g., Tris-HCl), MgCl2, and a non-ionic detergent (e.g., Triton X-100) to lyse the cells while keeping the nuclei intact.

-

Filter the homogenate through several layers of cheesecloth or a nylon mesh to remove connective tissue and cell debris.

-

Centrifuge the filtered homogenate at a low speed (e.g., 800 x g) to pellet the nuclei.

-

Wash the crude nuclear pellet by resuspending it in a buffer and re-centrifuging.

-

For higher purity, resuspend the pellet in a high-molarity sucrose buffer and centrifuge at high speed through a sucrose cushion. The dense nuclei will pellet, while mitochondria and other contaminants will not.

-

The final pellet contains purified nuclei, which can be used for in vitro transcription assays or for the purification of RNA polymerases.

In Vitro Transcription Assay with Purified RNA Polymerase

This assay measures the incorporation of radiolabeled nucleotides into newly synthesized RNA to quantify the activity of RNA polymerase in the presence and absence of an inhibitor like this compound.

Figure 3: General workflow for an in vitro transcription assay.

Protocol:

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 7.9), MgCl2, a reducing agent (e.g., DTT), a DNA template (e.g., calf thymus DNA for random transcription or a specific promoter-containing plasmid), three unlabeled ribonucleoside triphosphates (ATP, GTP, CTP), and one radiolabeled ribonucleoside triphosphate (e.g., [α-³²P]UTP).

-

Add purified RNA polymerase (from E. coli or eukaryotic source) to the reaction mixture.

-

For experimental samples, add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). For control samples, add the solvent alone.

-

Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Precipitate the newly synthesized, radiolabeled RNA by adding cold trichloroacetic acid (TCA).

-

Collect the precipitated RNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled nucleotides.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The amount of radioactivity is directly proportional to the amount of RNA synthesized. Compare the results from this compound-treated samples to the control to determine the extent of inhibition.

Conclusion

This compound is a potent inhibitor of transcription, acting directly on both eukaryotic and prokaryotic RNA polymerases. The proposed mechanism involves the inactivation of the enzyme through the masking of essential sulfhydryl groups in the active center, leading to the inhibition of both the initiation and elongation phases of RNA synthesis. While the qualitative aspects of this mechanism are established, there is a notable absence of recent molecular studies to further elucidate the specific interactions with RNA polymerase subunits and a lack of quantitative inhibition data (IC50/Ki values) in the literature. The experimental protocols outlined in this guide provide a framework for future research to address these knowledge gaps and to further refine our understanding of the molecular toxicology of this compound. This information is valuable for risk assessment in food safety and for researchers in the fields of toxicology and drug development who may use such toxins as molecular probes.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. researchgate.net [researchgate.net]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mobitec.com [mobitec.com]

PR Toxin: A Technical Guide to its Inhibition of DNA Replication and Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, notable for its role in the production of blue-veined cheeses.[1] However, this compound is also a potent inhibitor of fundamental cellular processes, including DNA replication and protein synthesis, and has been shown to be carcinogenic in rats.[1][2] Its cytotoxic and genotoxic effects are primarily attributed to the presence of an aldehyde group in its structure, which is crucial for its biological activity.[2][3][4] This technical guide provides an in-depth overview of the mechanisms by which this compound exerts its inhibitory effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Core Mechanism of Action

This compound disrupts cellular homeostasis by directly targeting the enzymatic machinery responsible for DNA replication and protein synthesis. It has been shown to inhibit the activity of DNA polymerases α, β, and γ, with a particularly potent effect on DNA polymerase α.[2][5] Furthermore, this compound impairs the transcriptional process by inhibiting both RNA polymerase I and II, affecting both the initiation and elongation steps of transcription.[6] This broad-spectrum inhibition of nucleic acid synthesis is a key aspect of its toxicity. In addition to its effects on nucleic acid synthesis, this compound is a known inhibitor of protein synthesis.[2][7]

A significant aspect of this compound's genotoxicity is its ability to induce the formation of DNA-protein crosslinks within the chromatin of cells.[4] This crosslinking activity, which is dependent on the toxin's aldehyde group, creates physical barriers that can impede the progression of replication forks and transcription complexes, further contributing to its inhibitory effects.[4]

Quantitative Data on this compound Inhibition

The following table summarizes the available quantitative data on the inhibitory and cytotoxic effects of this compound.

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC50 | DNA Polymerase α (rat liver) | 5-6 x 10⁻⁶ M | [5] |

| IC50 | Mitochondrial HCO₃⁻-ATPase (rat brain) | 12.7 µM | [8] |

| IC50 | Mitochondrial HCO₃⁻-ATPase (rat heart) | 9.2 µM | [8] |

| IC50 | Mitochondrial HCO₃⁻-ATPase (rat kidney) | 14.8 µM | [8] |

| IC50 | Cytotoxicity (Caco-2 cells) | 1-13 µg/mL | [2] |

| IC50 | Cytotoxicity (THP-1 cells) | 0.83 µM | [2] |

Experimental Protocols

In Vitro DNA Replication Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on DNA polymerase activity using a radiolabeling method.

Materials:

-

Purified DNA polymerase (e.g., DNA polymerase α)

-

Activated calf thymus DNA (as template-primer)

-

Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]dTTP)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, and dithiothreitol)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, and dNTPs (including the radiolabeled dNTP).

-

Add varying concentrations of this compound to the reaction tubes. Include a solvent control (DMSO).

-

Pre-incubate the mixtures at the optimal temperature for the DNA polymerase (e.g., 37°C) for a short period.

-

Initiate the reaction by adding the purified DNA polymerase to each tube.

-

Incubate the reactions for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Terminate the reactions by adding cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage inhibition of DNA polymerase activity for each this compound concentration relative to the solvent control.

In Vitro Protein Synthesis Inhibition Assay

This protocol outlines a method to determine the effect of this compound on protein synthesis using a rabbit reticulocyte lysate system and radiolabeled amino acids.

Materials:

-

Rabbit reticulocyte lysate

-

Amino acid mixture (minus methionine)

-

Radiolabeled amino acid (e.g., [³⁵S]methionine)

-

mRNA template (e.g., luciferase mRNA)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Nuclease-free water

-

Reaction buffer (containing potassium acetate, magnesium acetate, and DTT)

-

Trichloroacetic acid (TCA)

-

Whatman filter paper

-

Scintillation fluid and counter

Procedure:

-

Prepare a master mix containing rabbit reticulocyte lysate, the amino acid mixture, and the reaction buffer.

-

Add varying concentrations of this compound to individual reaction tubes. Include a solvent control (DMSO).

-

Add the mRNA template to each tube.

-

Initiate the translation reaction by adding the radiolabeled amino acid.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Spot a small aliquot of each reaction mixture onto a Whatman filter paper.

-

Precipitate the proteins by immersing the filter paper in cold TCA.

-

Boil the filter paper in TCA to hydrolyze aminoacyl-tRNAs.

-

Wash the filter paper with ethanol and ether to dry.

-

Place the dried filter paper in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage inhibition of protein synthesis for each this compound concentration relative to the solvent control.

Visualizations

Signaling Pathways

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for studying this compound.

Logical Relationships

Caption: Logical flow of this compound's inhibitory actions.

Conclusion

This compound represents a significant area of study for toxicologists and drug development professionals due to its potent and multifaceted inhibitory effects on core cellular processes. Its ability to directly inhibit key enzymes in DNA replication and protein synthesis, coupled with its capacity to induce DNA-protein crosslinks, underscores its toxicity. The provided experimental protocols offer a foundation for further investigation into the precise mechanisms of action and for the screening of potential therapeutic interventions. The visualization of the hypothetical signaling pathways and experimental workflows aims to provide a clear framework for understanding and exploring the complex interactions of this compound within a biological system. Further research is warranted to fully elucidate the signaling cascades affected by this compound and to develop strategies to mitigate its harmful effects.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Induction of cross-links between DNA and protein by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of protein synthesis by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect in vitro of this compound, a mycotoxin from Penicillium roqueforti, on the mitochondrial HCO-3-ATPase of the rat brain, heart and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

PR Toxin: An In-Depth Technical Review of its In Vivo Genotoxicity and Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti, has demonstrated significant toxicological effects in various in vivo models. This technical guide provides a comprehensive overview of the current understanding of this compound's genotoxicity and carcinogenicity, with a focus on in vivo studies. This document summarizes key quantitative data, outlines experimental methodologies where available, and visualizes the proposed mechanisms of action. The information presented herein is intended to support researchers and professionals in the fields of toxicology, pharmacology, and drug development in their assessment of the risks associated with this mycotoxin.

Introduction

This compound is a secondary metabolite of Penicillium roqueforti, a fungus commonly used in the production of blue-veined cheeses. While the presence of the fungus is essential for the cheese's characteristic flavor and appearance, the potential for mycotoxin contamination raises safety concerns. This compound has been shown to exhibit a range of toxic effects, including acute toxicity, genotoxicity, and carcinogenicity.[1][2] This guide focuses on the in vivo evidence of its genotoxic and carcinogenic potential, providing a detailed analysis of the available scientific literature.

In Vivo Toxicity of this compound

The acute toxicity of this compound has been evaluated in several animal models, providing a quantitative measure of its lethal potential. The 50% lethal dose (LD50) varies depending on the animal species and the route of administration.

Table 1: Acute Toxicity of this compound in Animal Models

| Animal Model | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Rat | Intraperitoneal (i.p.) | 11.6 | [1] |

| Rat | Intravenous (i.v.) | 8.2 | [1] |

| Rat | Oral (p.o.) | 115 | [2] |

| Mouse | Intraperitoneal (i.p.) | 5.8 | [1] |

In Vivo Genotoxicity of this compound

The genotoxicity of this compound is a significant concern, as it indicates the potential for the toxin to damage genetic material, which can lead to mutations and potentially cancer.

Mechanism of Genotoxicity

The primary mechanism of this compound's genotoxicity is the formation of DNA-protein cross-links.[1] This type of DNA damage can interfere with essential cellular processes such as DNA replication and transcription, leading to genomic instability.

Quantitative Genotoxicity Data

Experimental Protocols for In Vivo Genotoxicity Assessment

Standard in vivo genotoxicity assays are employed to assess the DNA-damaging potential of substances. While specific protocols for this compound are not detailed in the available literature, the following represents a general workflow for such an assessment.

Caption: Generalized workflow for in vivo genotoxicity testing.

In Vivo Carcinogenicity of this compound

The carcinogenic potential of this compound has been investigated in long-term animal studies, providing evidence of its ability to induce tumor formation.

Carcinogenicity Studies in Rats

A key study by Polonelli et al. (1982) demonstrated the carcinogenicity of this compound in rats.[1] Animals fed this compound developed various types of tumors.

Table 2: Carcinogenic Effects of this compound in Rats

| Finding | Details | Reference |

| Tumor Types | Adenocarcinoma, Squamous epithelioma, Uterine sarcoma | [1] |

| Route of Administration | Oral (feeding) | [1] |

Note: Detailed quantitative data from this study, including the specific dose of this compound administered, the duration of the study, the number of animals in the control and treated groups, and the incidence of tumors, are not available in the reviewed literature. Access to the original publication is recommended for this information.

Experimental Protocols for In Vivo Carcinogenicity Bioassay

Long-term carcinogenicity bioassays are the gold standard for evaluating the cancer-causing potential of a substance. A typical protocol involves the chronic administration of the test substance to animals over a significant portion of their lifespan.

Caption: Standard workflow for a long-term carcinogenicity bioassay.

Proposed Signaling Pathway of this compound-Induced Carcinogenesis

Based on the available evidence, a logical pathway from this compound exposure to the development of cancer can be proposed. This pathway highlights the key events, starting from the initial molecular damage to the ultimate pathological outcome.

References

An In-depth Technical Guide to the Hepatotoxic and Nephrotoxic Effects of PR Toxin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hepatotoxic and nephrotoxic effects of PR toxin, a mycotoxin produced by Penicillium roqueforti. The document synthesizes findings from various animal model studies, focusing on mechanisms of toxicity, quantitative toxicological data, and detailed experimental protocols. It is intended to serve as a critical resource for professionals engaged in toxicology research and drug development.

Introduction to this compound

This compound is a sesquiterpenoid mycotoxin produced by strains of Penicillium roqueforti, a fungus widely used in the production of blue-veined cheeses.[1][2] While the fungus is of great economic importance, it can also produce several toxic metabolites, with this compound being one of the most potent.[1][2] Concerns regarding food and feed safety have driven research into its toxicological profile.[1] Studies have demonstrated that this compound can cause significant damage to vital organs, particularly the liver and kidneys, and exhibits potential for carcinogenicity and mutagenicity by inhibiting crucial cellular processes like DNA replication, transcription, and protein synthesis.[1][2][3]

Hepatotoxicity of this compound

The liver is a primary target organ for this compound, where it exerts its effects through the disruption of fundamental cellular processes.[3]

This compound's hepatotoxicity stems primarily from its ability to inhibit macromolecular synthesis without requiring prior metabolic activation.[3][4]

-

Inhibition of Transcription: The toxin impairs the transcriptional process in liver cells by affecting the two main RNA polymerase systems, RNA polymerases I & II.[3][4][5] It has been shown to inhibit both the initiation and elongation steps of polynucleotide chain synthesis.[4][5]

-

Inhibition of Protein Synthesis: By disrupting transcription, this compound consequently inhibits protein synthesis.[1][3] This is not due to alterations in polysomes but rather a dysfunction of pH 5 enzymes involved in the translation process.[3] While amino acid uptake is unaffected, the overall translational process is significantly hampered.[3]

-

Inhibition of DNA Synthesis: The toxin has been found to inhibit the in vitro activities of rat liver DNA polymerases α, β, and γ.[5][6] The concentration for 50% inhibition of DNA polymerase α is approximately 5-6 x 10⁻⁶ M.[6]

-

Mitochondrial Dysfunction: this compound disrupts mitochondrial respiration and oxidative phosphorylation. It inhibits succinate (B1194679) oxidase, succinate-cytochrome c reductase, and succinate dehydrogenase activities, thereby impairing the electron transfer function.[5] This leads to a decrease in the respiratory control ratio and the ADP/O ratio in isolated mitochondria.[5]

References

- 1. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The effects of Penicillium roqueforti toxin on the activity of rat hepatic DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

PR Toxin Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, notable for its presence in moldy grains and silage, and its potential contamination of blue-veined cheeses.[1] As a bicyclic sesquiterpenoid, this compound possesses a range of functional groups, including an acetoxy group, an α,β-unsaturated ketone, and two epoxide rings.[2][3] Its biological activity is significant, exhibiting cytotoxic, genotoxic, and antimicrobial properties.[2][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its biological effects.

Core Structure and Biological Activity

The chemical structure of this compound is fundamental to its biological activity. A critical feature is the aldehyde group at the C-12 position.[3][5] Removal or modification of this aldehyde group leads to a significant reduction or complete inactivation of the toxin's biological effects.[3][6] In contrast, the two epoxide groups do not appear to play a crucial role in its activity.[3] The α,β-unsaturated ketone is also a reactive site that likely contributes to its toxicological profile.

Degradation of this compound can lead to the formation of less toxic metabolites such as PR acid, PR imine, and PR amide.[3][6] The conversion of the aldehyde group in these derivatives is responsible for their diminished toxicity.[6] For instance, PR imine shows reduced inhibitory effects on protein and nucleic acid synthesis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data available on the biological activity of this compound.

| Target Enzyme/System | Cell/Tissue Type | IC50 (µM) | Inhibition Type | Reference |

| Mitochondrial HCO3- -ATPase | Rat Brain | 12.7 | Non-competitive, Irreversible | [7] |

| Mitochondrial HCO3- -ATPase | Rat Heart | 9.2 | Non-competitive, Irreversible | [7] |

| Mitochondrial HCO3- -ATPase | Rat Kidney | 14.8 | Non-competitive, Irreversible | [7] |

| DNA Polymerase α | Rat Liver | 5-6 | - | [8] |

| DNA Polymerase β | Rat Liver | several times higher than α | - | [8] |

| DNA Polymerase γ | Rat Liver | several times higher than α | - | [8] |

| Succinate (B1194679) Oxidase | Rat Liver Mitochondria | 5.1 | Non-competitive | [9] |

| Succinate-Cytochrome c Reductase | Rat Liver Mitochondria | 24 | Non-competitive | [9] |

| Succinate Dehydrogenase | Rat Liver Mitochondria | 52 | Non-competitive | [9] |

| Cell Line | Assay | IC50 | Reference |

| Caco-2 | Resazurin (B115843) Assay | 1-13 µg/mL | [2] |

| THP-1 | - | 0.83 µM | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inhibiting key cellular processes and inducing apoptosis.

Inhibition of Macromolecule Synthesis

This compound is a potent inhibitor of DNA, RNA, and protein synthesis.[2][6][10] It impairs the transcriptional process by affecting both RNA polymerase A and B.[8][11] The inhibition of transcription occurs at both the initiation and elongation steps of polynucleotide chain synthesis.[8][11] Furthermore, this compound inhibits the in vitro activities of DNA polymerases α, β, and γ.[8] The aldehyde group is essential for inducing DNA-protein cross-links.[5][8]

Mitochondrial Dysfunction

A significant aspect of this compound's cytotoxicity is its impact on mitochondrial function. The toxin impairs the structural integrity of mitochondrial membranes, leading to a decrease in respiratory control and oxidative phosphorylation.[8][9] It inhibits several components of the mitochondrial respiratory chain, including succinate oxidase, succinate-cytochrome c reductase, and succinate dehydrogenase, in a non-competitive manner.[9] this compound also inhibits the mitochondrial HCO3- -ATPase.[7]

Caption: this compound's Impact on Mitochondrial Function and Apoptosis Induction.

Induction of Apoptosis

This compound induces apoptosis, or programmed cell death, in various cell lines. The mitochondrial dysfunction caused by the toxin, including the release of cytochrome c, is a key trigger for the intrinsic apoptotic pathway.[12][13][14] This leads to the activation of a cascade of caspases, ultimately resulting in cell death.

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cytotoxicity Assays

1. Resazurin Assay (for cell viability)

-

Principle: This assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin (B1680543) by mitochondrial reductases in living cells. The amount of fluorescence is proportional to the number of viable cells.

-

Protocol:

-

Seed cells (e.g., Caco-2) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

2. Lactate Dehydrogenase (LDH) Assay (for cytotoxicity)

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. Measuring LDH activity in the supernatant is an indicator of cytotoxicity.

-

Protocol:

-

Plate and treat cells with this compound as described for the resazurin assay.

-

After the incubation period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.

-

Incubate in the dark at room temperature for up to 30 minutes.

-

Measure the absorbance at 490 nm.

-

A positive control for maximum LDH release should be included by lysing a set of untreated cells.

-

Calculate cytotoxicity as a percentage of the maximum LDH release.

-

Mitochondrial Function Assays

1. Mitochondrial Respiration and Oxidative Phosphorylation

-

Principle: This experiment measures the rate of oxygen consumption by isolated mitochondria in the presence of different substrates and inhibitors.

-

Protocol:

-

Isolate mitochondria from rat liver by differential centrifugation.

-

Suspend the isolated mitochondria in a respiration buffer.

-

Use a Clark-type oxygen electrode to monitor oxygen consumption.

-

Add a respiratory substrate (e.g., succinate) to initiate electron transport.

-

Add ADP to measure the rate of state 3 respiration (active phosphorylation).

-

After ADP is consumed, the rate returns to state 4 respiration (resting). The ratio of state 3 to state 4 is the respiratory control ratio (RCR), an indicator of mitochondrial coupling.

-

The ADP/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) is also calculated.

-

To test the effect of this compound, incubate the mitochondria with different concentrations of the toxin before adding the substrate and ADP.

-

2. Mitochondrial HCO3- -ATPase Activity Assay

-

Principle: This assay measures the activity of the mitochondrial bicarbonate-stimulated ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) liberated from ATP.

-

Protocol:

-

Isolate mitochondria from the tissue of interest (e.g., rat brain, heart, or kidney).

-

Incubate the mitochondrial preparation in a reaction mixture containing buffer, ATP, and bicarbonate, with or without this compound at various concentrations.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a reagent that also allows for the colorimetric determination of inorganic phosphate (e.g., a solution containing molybdate (B1676688) and a reducing agent).

-

Measure the absorbance at a specific wavelength (e.g., 660 nm).

-

Calculate the specific activity of the enzyme and the IC50 of this compound.

-

Apoptosis Assays

1. Caspase Activity Assay

-

Principle: This assay uses specific fluorogenic or colorimetric substrates for different caspases (e.g., DEVD for caspase-3, LEHD for caspase-9). Cleavage of the substrate by the active caspase releases a fluorescent or colored molecule that can be quantified.

-

Protocol:

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells to release their contents.

-

Add the cell lysate to a reaction buffer containing the specific caspase substrate.

-

Incubate at 37°C.

-

Measure the fluorescence or absorbance using a plate reader.

-

Quantify the caspase activity relative to a standard curve or as a fold-change compared to untreated cells.

-

2. Cytochrome c Release Assay (by Western Blotting)

-

Principle: This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.

-

Protocol:

-

Treat cells with this compound.

-

Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

-

Run the protein samples from both fractions on an SDS-PAGE gel.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the protein bands using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction indicates apoptosis induction.

-

Caption: Experimental Workflow for this compound SAR Studies.

Conclusion

The structure-activity relationship of this compound is centered on the reactivity of its aldehyde group, which is crucial for its inhibitory effects on macromolecule synthesis and its ability to form DNA-protein cross-links. The toxin's multifaceted mechanism of action, involving the disruption of mitochondrial function and induction of apoptosis, makes it a significant area of study in toxicology and pharmacology. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of this compound and its analogs, contributing to a deeper understanding of its toxicological profile and potential for therapeutic applications.

References

- 1. Molecular characterization of the PR-toxin gene cluster in Penicillium roqueforti and Penicillium chrysogenum: cross talk of secondary metabolite pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Frontiers | this compound – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]

- 5. Induction of cross-links between DNA and protein by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitory effect in vitro of this compound, a mycotoxin from Penicillium roqueforti, on the mitochondrial HCO-3-ATPase of the rat brain, heart and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C17H20O6 | CID 440907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biochemical effects of this compound on rat liver mitochondrial respiration and oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of the inhibition of transcription by this compound, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of apoptosis by Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous Induction of Apoptotic and Survival Signaling Pathways in Macrophage-Like THP-1 Cells by Shiga Toxin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Biological Activity of PR Toxin's Functional Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of PR toxin, a mycotoxin produced by Penicillium roqueforti. The focus is on the role of its functional groups in its toxicological effects and the underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways implicated in this compound's activity.

Core Concepts: Structure-Activity Relationship

This compound is a bicyclic sesquiterpenoid containing several functional groups: an acetoxy group, an α,β-unsaturated ketone, two epoxide rings, and a critical aldehyde group .[1][2] Extensive research has demonstrated that the aldehyde group at the C-12 position is primarily responsible for the wide range of biological and toxicological effects of this compound.[1][3] Chemical modification or removal of this aldehyde group leads to a significant reduction or complete inactivation of its biological activity.[3] Derivatives such as PR-imine and PR-amide, formed by the reaction of the aldehyde group with amino acids, exhibit lower toxicity.[3][4]

Quantitative Toxicological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and lethal doses (LD₅₀) reported in the literature.

| Table 1: Cytotoxicity of this compound | |

| Cell Line | Assay |

| Human intestinal epithelial cells (Caco-2) | Resazurin (B115843) assay |

| Human monocytic immune cells (THP-1) | Not specified |

| Caco-2 cells | Not specified |

| Table 2: Enzyme Inhibition by this compound | | | :--- | :--- | :--- | | Enzyme | Source | Inhibitory Constant (Ki) / IC₅₀ | Reference | | Succinate (B1194679) oxidase | Rat liver mitochondria | Ki: 5.1 x 10⁻⁶ M |[5] | | Succinate-cytochrome c reductase | Rat liver mitochondria | Ki: 2.4 x 10⁻⁵ M |[5] | | Succinate dehydrogenase | Rat liver mitochondria | Ki: 5.2 x 10⁻⁵ M |[5] | | Mitochondrial HCO₃⁻-ATPase | Rat brain | IC₅₀: 12.7 µM |[5] | | Mitochondrial HCO₃⁻-ATPase | Rat heart | IC₅₀: 9.2 µM |[5] | | Mitochondrial HCO₃⁻-ATPase | Rat kidney | IC₅₀: 14.8 µM |[5] |

Key Biological Activities and Mechanisms of Action

This compound exerts a wide range of cytotoxic and genotoxic effects by interfering with fundamental cellular processes.

Inhibition of Macromolecular Synthesis

This compound is a potent inhibitor of transcription and translation. It impairs the activity of DNA-dependent RNA polymerases I and II, thereby halting the synthesis of RNA.[1] This inhibition affects both the initiation and elongation steps of transcription.[5] The toxin can also inhibit protein synthesis by altering the translation process.[1]

Induction of DNA Damage

The aldehyde group of this compound is crucial for its genotoxicity. It can induce the formation of DNA-protein cross-links in the chromatin of cultured cells and isolated rat liver nuclei, which can lead to mutations and cell death.[6][7]

Mitochondrial Dysfunction

This compound disrupts mitochondrial function by inhibiting key enzymes of the respiratory chain, including succinate oxidase, succinate-cytochrome c reductase, and succinate dehydrogenase.[5] This leads to a decrease in oxidative phosphorylation and ATP production.[5]

Induction of Apoptosis and Necrosis

This compound can induce both apoptosis and necrosis in a dose-dependent manner. In human monocytic THP-1 cells, this compound has been shown to induce necrosis.[1][2] The apoptotic pathway involves the activation of caspases, key executioner enzymes in programmed cell death.

Inflammatory Response

This compound can trigger an inflammatory response, particularly in immune cells. In THP-1 cells, it has been shown to significantly increase the gene expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][2] This suggests that this compound can activate inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cytotoxicity Assays

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Toxin Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Principle: This fluorometric assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells. The fluorescence intensity is proportional to the number of living cells.

Protocol:

-

Cell Seeding and Toxin Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Resazurin Addition: Add 10-20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) is cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore (AMC) that can be quantified.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points to induce apoptosis. Include a positive control (e.g., staurosporine) and a negative control.

-

Cell Lysis: Harvest the cells and lyse them using a lysis buffer to release the cellular contents, including caspases.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation of ~380 nm and emission of ~460 nm (for AMC).

-

Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.[8][9][10][11][12]

Western Blot Analysis of Signaling Pathways (e.g., MAPK)

Principle: Western blotting is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., phosphorylated and total forms of p38, ERK, and JNK).

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-